2,4-Diphenylcrotonaldehyde, (Z)-
Description
Contextualization of α,β-Unsaturated Aldehydes with Defined Z-Stereochemistry in Organic Synthesis
The synthesis of α,β-unsaturated aldehydes is a fundamental process in organic chemistry. However, achieving high stereoselectivity to produce the less thermodynamically stable Z-isomer presents a significant challenge. The E-isomer is often the favored product in many standard condensation and olefination reactions due to lower steric hindrance. Therefore, specialized synthetic methods are required to control the geometry of the double bond.
Several strategies have been developed to address this challenge, including:
Modified Horner-Wadsworth-Emmons Reactions: One-pot procedures using specific phosphonates have been shown to produce Z-enones with high stereoselectivity. organic-chemistry.org
Nickel-Catalyzed Couplings: Three-component couplings involving enals, alkynes, and silanes, catalyzed by nickel complexes, can yield Z-enol silanes with greater than 98:2 selectivity. organic-chemistry.org These enol silanes are valuable precursors for Z-aldehydes.
Organocatalysis: The use of dienamine activation with chiral aminocatalysts can lead to various products, but controlling the E/Z ratio remains a challenge that must be addressed alongside enantioselectivity and regioselectivity. rsc.org
The difficulty in accessing these compounds makes the development of highly Z-selective reactions an important and active area of research. researchgate.net The ability to generate a specific stereoisomer is crucial as it directly impacts the structure and, consequently, the function of more complex target molecules.
| Challenge | Description | Reference |
|---|---|---|
| Thermodynamic Stability | The E-isomer is generally more thermodynamically stable and therefore the major product in many equilibrium-controlled reactions. | rsc.org |
| Stereoselectivity Control | Achieving a high Z/E ratio requires kinetically controlled reactions and carefully designed reagents or catalysts. | organic-chemistry.orgorganic-chemistry.org |
| Regioselectivity | In reactions involving dienamine intermediates, allylation can occur at the α- or γ-position, which must be controlled in addition to stereochemistry. | rsc.org |
| Substrate Scope | Some stereoselective methods are sensitive to steric effects from the substrates, limiting their general applicability. | nih.gov |
Historical and Current Research Trajectories for 2,4-Diphenylcrotonaldehyde (B12763567), (Z)-
Historically, 2,4-diphenylcrotonaldehyde was identified as a naturally occurring compound. Research published in the 1970s reported its isolation as a constituent of Turkish tobacco, where it was identified through spectral analysis of tobacco extracts. coresta.org
More recently, research has shifted to its role as an environmental contaminant. Studies have identified 2,4-diphenylcrotonaldehyde as a disinfection byproduct (DBP) formed during water treatment processes. Specifically, it can be generated from the reaction of the amino acid phenylalanine with chlorine. dphen1.com This discovery has positioned the compound within the field of environmental science and toxicology. Research has further investigated its biological activities, noting that 2,4-diphenylcrotonaldehyde exhibits antiestrogenic properties, meaning it can interfere with estrogen signaling pathways. dphen1.com This finding is significant in the context of endocrine-disrupting chemicals (EDCs), which are substances that can alter the normal function of the endocrine system. nih.gov
Significance of Stereochemical Control in Diphenylcrotonaldehyde Systems within Chemical Research
The significance of this control is evident in several areas:
Biological Activity: As noted, the antiestrogenic activity of 2,4-diphenylcrotonaldehyde is a key research finding. dphen1.com Such specific biological interactions are highly dependent on the molecule's ability to fit into the binding site of a biological receptor. The geometry of the (Z)- isomer presents a unique three-dimensional structure that is critical for this observed activity. The (E)- isomer would have a different shape and would not be expected to interact with the same receptor in the same manner.
Synthetic Intermediates: In organic synthesis, (Z)-2,4-diphenylcrotonaldehyde can serve as a building block for more complex molecules. ontosight.ai The defined stereochemistry of the double bond is carried through subsequent reaction steps, allowing for the synthesis of specific, stereochemically complex targets, such as pharmaceuticals or novel materials. The development of stereoselective methods is crucial for accessing these unique molecular scaffolds. beilstein-journals.orgmdpi.com
Mechanistic Studies: The formation of (Z)-2,4-diphenylcrotonaldehyde as a disinfection byproduct provides a model for studying the reaction mechanisms between disinfectants and organic precursors like amino acids in water. dphen1.comresearchgate.net Understanding how and why the Z-isomer is formed can provide insights into controlling the formation of potentially harmful DBPs during water treatment.
Properties
CAS No. |
115872-74-7 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(Z)-2,4-diphenylbut-2-enal |
InChI |
InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2/b16-12+ |
InChI Key |
AXZDPAXJQHIRTE-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C(\C=O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Z 2,4 Diphenylcrotonaldehyde
Condensation Reactions in the Formation of 2,4-Diphenylcrotonaldehyde (B12763567), (Z)-.ontosight.ai
Condensation reactions, particularly the aldol (B89426) condensation, represent a fundamental and widely utilized strategy for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.org The synthesis of 2,4-Diphenylcrotonaldehyde typically involves the condensation of two appropriate carbonyl-containing precursors, such as phenylacetaldehyde (B1677652) and benzaldehyde (B42025), in the presence of a catalyst. ontosight.ai
Mechanistic Pathways of Base-Catalyzed Condensation for α,β-Unsaturated Aldehydes.ontosight.ai
The base-catalyzed aldol condensation is a common and effective method for synthesizing α,β-unsaturated aldehydes from enolizable aldehydes or ketones. medium.com The reaction proceeds through a sequential mechanism involving an initial aldol addition followed by a dehydration step. wikipedia.org The catalyst, typically a hydroxide (B78521) ion, plays a crucial role in activating the nucleophilic component. libretexts.org
The mechanism unfolds in several key steps:
Enolate Formation: A base, such as hydroxide, abstracts an acidic α-hydrogen from an aldehyde molecule (e.g., phenylacetaldehyde). This reversible deprotonation results in the formation of a resonance-stabilized enolate ion. medium.comlibretexts.org The presence of at least one α-hydrogen is a prerequisite for this step. libretexts.org
Nucleophilic Attack: The newly formed enolate ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of a second aldehyde molecule (e.g., benzaldehyde). libretexts.orgpharmaxchange.info This step leads to the formation of a new carbon-carbon bond and results in an alkoxide intermediate. medium.com
Protonation: The alkoxide intermediate is subsequently protonated by a proton source, typically water (formed from the initial deprotonation step), to yield a β-hydroxy aldehyde, also known as an aldol addition product. libretexts.orgpharmaxchange.info
Dehydration: Under the reaction conditions, often with heating, the aldol product undergoes dehydration. libretexts.org The base removes a proton from the α-carbon, forming another enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion, yielding the final α,β-unsaturated aldehyde. libretexts.org This elimination step is an E1cB (Elimination Unimolecular conjugate Base) mechanism and is driven by the formation of a stable conjugated system. libretexts.orglibretexts.org
Parameters Influencing Stereochemical Outcome (Z-selectivity) in Aldol-Type Condensations.
Achieving high (Z)-selectivity in aldol-type condensations is a significant challenge, as the formation of the more thermodynamically stable (E)-isomer is often favored. The stereochemical outcome is determined by the geometry of the enolate intermediate and the subsequent transition state of the aldol addition. msu.edu Several factors, including substrate structure, base, solvent, and temperature, can be manipulated to influence the Z/E ratio of the final product. fiveable.me
The Zimmerman-Traxler model provides a framework for predicting the stereochemistry of aldoliert reactions by considering a closed, six-membered chair-like transition state. masterorganicchemistry.com In this model, (Z)-enolates generally lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. msu.edufiveable.me The subsequent elimination step then determines the final alkene geometry, which is influenced by the conformation required for the removal of the hydroxyl group and α-hydrogen.
Key parameters influencing (Z)-selectivity include:
Base and Counter-ion: The choice of base and its metal counter-ion significantly affects the geometry of the enolate formed. Strong, bulky bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can favor the formation of the kinetic (Z)-enolate. nih.gov The metal ion's ability to chelate can lock the transition state, influencing the stereochemical path. masterorganicchemistry.com
Solvent: The solvent can influence both the enolate geometry and the reactivity of the intermediates. Aprotic solvents like tetrahydrofuran (B95107) (THF) are common. The use of amine solvents like triethylamine (B128534) (Et3N) has been shown to promote high E/Z selectivity in enolizations. nih.gov
Temperature: Aldol reactions are often run at low temperatures (e.g., -78 °C) to favor kinetic control over thermodynamic control. fiveable.me This helps in preserving the geometry of the initially formed enolate and can enhance stereoselectivity. fiveable.me
Substrate Sterics: The steric bulk of the substituents on the carbonyl compounds can influence the facial selectivity of the nucleophilic attack and the relative stability of the transition states leading to different stereoisomers. fiveable.me
| Parameter | Condition | General Effect on Selectivity | Rationale |
|---|---|---|---|
| Base | Bulky, strong bases (e.g., LDA, LiHMDS) | Favors kinetic (often Z) enolate formation | Deprotonation occurs at the least sterically hindered site, leading to the kinetic product before equilibration. nih.gov |
| Weaker bases (e.g., NaOH, KOH) | Favors thermodynamic enolate formation | Allows for equilibrium between starting materials and enolates, leading to the more stable enolate. fiveable.me | |
| Temperature | Low (e.g., -78 °C) | Favors kinetic control | Prevents equilibration to the more stable thermodynamic product, preserving the initial stereoselectivity. fiveable.me |
| High | Favors thermodynamic control | Provides energy to overcome the activation barrier for equilibration, leading to the most stable product isomer. fiveable.me | |
| Solvent | Aprotic (e.g., THF) | Common for stereoselective reactions | Solvates the metal cation without interfering with the reaction mechanism. |
| Amine-based (e.g., Et3N) | Can enhance E/Z selectivity of enolates | Influences the aggregation state and solvation of the lithium amide base, affecting the transition state. nih.gov |
Stereoselective Approaches for the Construction of (Z)-α,β-Unsaturated Aldehyde Frameworks.
Beyond classical condensations, modern synthetic chemistry offers powerful stereoselective methods for constructing (Z)-alkenes. These often rely on transition metal catalysis, providing high levels of control and functional group tolerance that can be challenging to achieve otherwise.
Transition Metal-Mediated Z-Selective Olefination Strategies.medium.comlibretexts.orgpharmaxchange.info
A variety of transition metals, including palladium, copper, iridium, and iron, have been employed to catalyze the formation of (Z)-olefins with high selectivity. nih.govacs.org These methods often override the thermodynamic preference for the (E)-isomer by operating through distinct mechanistic pathways where the geometry is controlled by the catalyst, ligands, and reaction partners. For instance, iridium-catalyzed cross-coupling of allylic carbonates with diazo esters has been developed for the Z-selective synthesis of Z,E-dienoates. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Methodologies for Z-Alkene Synthesis.medium.comlibretexts.org
Palladium catalysis is a versatile and powerful tool for forming carbon-carbon bonds, and several strategies have been developed for the stereoselective synthesis of (Z)-alkenes. bohrium.com These reactions are indispensable for creating complex molecular architectures. bohrium.com
Key palladium-catalyzed approaches include:
Cross-Coupling with (Z)-Alkenyl Precursors: Suzuki-Miyaura coupling reactions using (Z)-alkenyl halides or boronates can produce (Z)-alkenes. A significant challenge is the potential for Z-to-E isomerization during the catalytic cycle. The choice of palladium catalyst and ligands is critical to suppress this isomerization and retain the starting material's geometry. organic-chemistry.org
β-Alkenyl Elimination: A recently developed method involves the palladium-catalyzed cross-coupling between (Z)-allylic alcohols and aryl bromides. bohrium.com In this process, a (Z)-alkenyl palladium species is generated in situ through β-alkenyl elimination from the allylic alcohol. This intermediate then couples with the aryl bromide to furnish the (Z)-alkene product with high stereoselectivity and under mild conditions. bohrium.com
Tandem Reactions: Highly regio- and stereoselective methods, such as the bromoboration of propyne (B1212725) followed by a tandem Pd-catalyzed Negishi cross-coupling, can generate (Z)-trisubstituted alkenylpinacolboronates. organic-chemistry.org These intermediates are valuable for the synthesis of complex (Z)-alkenes. organic-chemistry.org
| Methodology | Key Reactants | Catalyst System (Example) | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | (Z)-Alkenyl Halide/Boronate + Organoborane/Halide | Pd(P(o-Tol)3)2 | Ligand choice is crucial to prevent Z-to-E isomerization. organic-chemistry.org |
| β-Alkenyl Elimination | (Z)-Allylic Alcohol + Aryl Bromide | Pd(OAc)2 / Ligand | In situ generation of a (Z)-alkenyl palladium species maintains stereointegrity. bohrium.com |
| Negishi Coupling (Tandem) | (Z)-Alkenylboronate + Organozinc | Pd(dba)2 / Ligand | Provides access to complex, methyl-branched (Z)-trisubstituted alkenes with high purity. organic-chemistry.org |
Copper-Hydride Catalysis in Highly Stereoselective Z-Diene Synthesis.medium.com
Copper(I) hydride (CuH) catalysis has emerged as a powerful strategy for stereoselective synthesis. mit.edu In a dual-catalytic system with palladium, CuH enables the highly stereoselective hydroalkenylation of alkynes to produce substituted (Z)-1,3-dienes. nih.govchemrxiv.org This approach is particularly valuable for synthesizing highly substituted Z-dienes that are difficult to access through other methods. scispace.com
The key to this methodology is the hydrocupration of an alkyne with a CuH species. This step generates a vinyl-copper(I) intermediate with a defined (Z)-geometry in situ. nih.gov This organocopper species then participates in a palladium-catalyzed cross-coupling reaction with an alkenyl electrophile (like an enol triflate). The stereochemistry of the final diene product is dictated by the geometry of the stable vinyl-copper intermediate, leading to excellent (Z)-selectivity. nih.govscispace.com This method tolerates a wide range of functional groups and has been successfully applied to the synthesis of complex Z-dienes, including pentasubstituted versions. nih.gov
Comparative Analysis of Synthetic Routes Towards Z-Configured α,β-Unsaturated Carbonyls
The synthesis of Z-configured α,β-unsaturated carbonyls like (Z)-2,4-Diphenylcrotonaldehyde can be approached through several advanced catalytic methods, each with distinct advantages and limitations.
Ruthenium-Catalyzed Metathesis: This approach offers exceptional directness and high Z-selectivity for the creation of the double bond. rsc.org Its primary strength lies in its ability to form the Z-olefin bond in a single, highly stereocontrolled step from simpler olefin precursors. rsc.org The use of an acetal (B89532) precursor circumvents the potential for catalyst deactivation or side reactions with a free aldehyde. However, the catalysts can be expensive and sensitive to impurities.
Organocatalytic Methods: The main advantage of organocatalysis is its ability to introduce chirality enantioselectively without the use of metals. rsc.org These methods are ideal for the asymmetric functionalization of an existing α,β-unsaturated aldehyde scaffold. beilstein-journals.org For the de novo synthesis of the Z-double bond, this route is less direct than metathesis. Its strength is in the modification of Z-aldehydes once they are formed, providing access to complex, enantioenriched products.
Chemical Reactivity and Transformation Pathways of Z 2,4 Diphenylcrotonaldehyde
Reactivity in Aqueous Systems and Role as a Disinfection Byproduct (DBP) Precursor
In aqueous environments, particularly those undergoing disinfection processes, (Z)-2,4-diphenylcrotonaldehyde can be both a product of chemical reactions and a participant in further transformations. Its significance as a disinfection byproduct (DBP) stems from its formation during the chlorination of common organic precursors found in water sources.
(Z)-2,4-Diphenylcrotonaldehyde has been identified as a significant disinfection byproduct formed during the aqueous chlorination of the amino acid phenylalanine. nih.govdphen1.com Phenylalanine is widely present in natural water sources and serves as a precursor for various DBPs. researchgate.net During chlorination, a process used to disinfect drinking water and wastewater, phenylalanine undergoes complex reactions that can lead to the formation of 2,4-diphenylcrotonaldehyde (B12763567). nih.govresearchgate.net
Studies have shown that when phenylalanine solutions are chlorinated, antiestrogenic activity increases, which has been directly linked to the formation of 2,4-diphenylcrotonaldehyde. nih.gov In one study, the antiestrogenic activity of a chlorinated phenylalanine solution (0.5 mmol L⁻¹) increased significantly with chlorine doses up to 0.5 mmol-Cl₂ L⁻¹, after which it declined sharply. nih.gov Through fractionation and analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR), 2,4-diphenylcrotonaldehyde was identified as the key compound responsible for this activity. nih.govdphen1.com
The proposed formation pathway involves several steps, initiated by the reaction of chlorine with phenylalanine. researchgate.net This highlights the potential for common disinfection practices to generate biologically active compounds from naturally occurring precursors in water.
The reactivity of α,β-unsaturated carbonyl compounds like 2,4-diphenylcrotonaldehyde makes them suitable substrates for condensation reactions. wikipedia.org One such reaction is the Chichibabin pyridine (B92270) synthesis, which traditionally involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia (B1221849) to form a pyridine ring. wikipedia.org
Research has demonstrated that under conditions simulating water disinfection with hypochlorous acid (HOCl), phenylalanine and related amino acids can lead to the formation of diphenylpyridine derivatives through a Chichibabin-like pathway. researchgate.net In these reactions, intermediates derived from the amino acids, which are structurally related to 2,4-diphenylcrotonaldehyde, undergo cyclotrimerization. Specifically, the reaction of phenylalanine with HOCl in a phosphate (B84403) buffer (pH 7.4) has been shown to produce 3,5-diphenylpyridine. researchgate.net This suggests that the reactive intermediates formed during the chlorination of phenylalanine can serve as building blocks for the synthesis of more complex heterocyclic compounds in aquatic environments.
The general mechanism of the Chichibabin synthesis involves a series of reactions including imine synthesis, base-catalyzed aldol (B89426) condensations, and Michael reactions, ultimately leading to the formation of the stable pyridine ring. wikipedia.org
The formation and stability of disinfection byproducts, including those derived from phenylalanine, are influenced by a variety of environmental and chemical factors. nih.govutwente.nlengineering.org.cn The type and concentration of DBP precursors, such as natural organic matter (NOM) and specific amino acids, are fundamental to the type and quantity of DBPs produced. engineering.org.cnepa.gov
Key parameters affecting DBP formation include:
Disinfectant Type and Dose : The choice of disinfectant (e.g., chlorine, chloramines) and its concentration directly impact the reaction pathways and the types of DBPs formed. utwente.nl For instance, the reaction rates of chlorine are crucial in determining whether it reacts predominantly with NOM or with other compounds like bromide ions. utwente.nl
pH : The pH of the water affects the chemical form of both the disinfectant and the organic precursors, influencing reaction kinetics. Trihalomethanes (THMs), for example, are significantly affected by pH. nih.gov
Temperature : Higher water temperatures generally increase the rate of DBP formation. epa.gov This often leads to higher concentrations of DBPs like THMs and haloacetic acids (HAAs) during warmer months. epa.gov
Presence of Halides : The presence of bromide and iodide ions in the water can lead to the formation of brominated and iodinated DBPs, which can be more toxic than their chlorinated counterparts. rsc.org Salinity is a major determinant of the DBP composition, distinguishing between brominated and chlorinated species. nih.gov
Organic Matter : The concentration and character of dissolved and particulate organic matter have a significant influence on the total amount of DBPs formed. nih.gov
These factors create a complex interplay that determines the profile of DBPs in treated water, underscoring the challenge of minimizing their formation while ensuring effective disinfection.
Table 1: Factors Influencing Disinfection Byproduct (DBP) Formation
| Parameter | Influence on DBP Formation | References |
|---|---|---|
| Precursor Type & Concentration | Determines the specific types and amounts of DBPs formed. Amino acids like phenylalanine are known precursors. | engineering.org.cn, epa.gov |
| Disinfectant Type & Dose | Different disinfectants (chlorine, chloramines) and their doses lead to different reaction pathways and DBP profiles. | utwente.nl |
| pH | Affects the chemical state of reactants and reaction kinetics. Significantly impacts THM formation. | nih.gov |
| Temperature | Higher temperatures generally accelerate DBP formation rates. | epa.gov |
| Halide Concentration (Br⁻, I⁻) | Leads to the formation of potentially more toxic brominated and iodinated DBPs. Salinity is a key factor. | nih.gov, rsc.org |
| Natural Organic Matter (NOM) | The concentration and composition of NOM significantly impact the overall DBP production. | nih.gov |
Theoretical and Computational Studies on Reactivity and Electronic Structure
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic reactivity and electronic properties of molecules like (Z)-2,4-diphenylcrotonaldehyde. These methods allow for the detailed examination of reaction mechanisms and the prediction of chemical behavior.
Density Functional Theory (DFT) has become a standard computational method for investigating the reactivity of organic molecules and elucidating complex reaction pathways. researchgate.netfrontiersin.orgrsc.org DFT calculations can determine the molecular structures of reactants, transition states, and products, as well as their corresponding energies, providing a detailed map of the potential energy surface of a reaction. rsc.org
In the context of reactive molecules, DFT is used to:
Predict Reactive Sites : By calculating properties like the molecular electrostatic potential (MEP), DFT can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. scirp.org
Analyze Reaction Energetics : DFT calculations can determine the activation barriers and reaction energies, which helps in understanding the feasibility and rate of a chemical transformation. rsc.org
Elucidate Reaction Mechanisms : By mapping the entire reaction profile, including intermediates and transition states, DFT provides insights into the step-by-step mechanism of a reaction. researchgate.net
For a molecule like (Z)-2,4-diphenylcrotonaldehyde, DFT can be applied to understand its reactions in aqueous systems, such as its role in DBP formation or its participation in cycloaddition reactions. These theoretical insights are invaluable for interpreting experimental observations and predicting new chemical transformations.
While direct MEDT studies on (Z)-2,4-diphenylcrotonaldehyde are not prominent, the principles of this theory and related conceptual DFT approaches are highly relevant to understanding its reactivity. α,β-Unsaturated carbonyls are a class of compounds known for their versatile reactivity, which stems from the electron-deficient β-carbon atom created by the electron-withdrawing carbonyl group. escholarship.org This polarization makes them susceptible to nucleophilic attack. escholarship.org
Conceptual DFT provides a framework for quantifying the reactivity of molecules using indices derived from the electron density. mdpi.com These indices include:
Fukui Functions and Local Softness : These local reactivity descriptors are used to identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. rsc.org
Studies on various α,β-unsaturated carbonyl compounds have successfully used these theoretical tools to predict the sites of nucleophilic addition. rsc.org For (Z)-2,4-diphenylcrotonaldehyde, such calculations would likely confirm the β-carbon as a primary site for nucleophilic attack, a characteristic feature of Michael addition reactions. These theoretical models provide a robust foundation for predicting and explaining the chemical behavior of α,β-unsaturated carbonyls in a wide range of reactions. mdpi.com
Table 2: Theoretical Approaches to Reactivity of α,β-Unsaturated Carbonyls
| Theoretical Method | Application | Relevance to (Z)-2,4-Diphenylcrotonaldehyde | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactive sites, and analysis of reaction energetics. | Can be used to model its formation from phenylalanine and its subsequent reactions in detail. | researchgate.net, frontiersin.org, rsc.org |
| Conceptual DFT / MEDT | Prediction of reactivity using global and local indices (electrophilicity, nucleophilicity, Fukui functions). | Predicts the β-carbon as the primary site for nucleophilic attack, explaining its participation in Michael additions and related reactions. | mdpi.com, rsc.org |
Energetic and Thermodynamic Considerations of Transformation Pathways and Isomerization
The chemical behavior of (Z)-2,4-Diphenylcrotonaldehyde is intrinsically linked to its energetic properties, particularly in the context of its potential isomerization to the (E)-isomer. Stereoisomers, such as the (Z) and (E) forms of 2,4-diphenylcrotonaldehyde, often exhibit different stabilities, which influences reaction pathways and product distributions.
Generally, for disubstituted alkenes, the (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis). This increased stability is attributed to the minimization of steric strain, as the larger substituent groups are positioned on opposite sides of the double bond, reducing non-bonded interactions. In the case of 2,4-diphenylcrotonaldehyde, the (Z)-isomer forces the two bulky phenyl groups into a closer proximity than in the (E)-isomer, leading to greater steric hindrance and a higher ground-state energy.
The isomerization from the (Z) to the (E) form is a thermodynamically favorable process, though it requires surmounting an energy barrier. This transformation can be initiated by heat, light (photochemical isomerization), or catalysis (acid or base). chemrxiv.org Under thermodynamic control, where reaction conditions allow for equilibrium to be established, the more stable (E)-isomer is expected to be the major product. masterorganicchemistry.commasterorganicchemistry.com Conversely, under kinetic control, where the reaction is rapid and irreversible at lower temperatures, the product distribution is determined by the relative energies of the transition states, not the products. masterorganicchemistry.commasterorganicchemistry.com
Table 1: General Thermodynamic Principles of (Z) vs. (E) Isomerization
| Parameter | (Z)-Isomer (cis) | (E)-Isomer (trans) | Rationale |
| Relative Stability | Less Stable | More Stable | Reduced steric hindrance between bulky groups. masterorganicchemistry.com |
| Ground State Energy | Higher | Lower | Increased non-bonded interactions in the cis configuration. |
| Thermodynamic Product | Minor Product | Major Product | The reaction equilibrium favors the most stable isomer. masterorganicchemistry.com |
| Isomerization | Endergonic (reverse) | Exergonic (forward) | Driven by the release of steric strain. |
Fundamental Organic Transformations of the α,β-Unsaturated Aldehyde Moiety
The reactivity of (Z)-2,4-Diphenylcrotonaldehyde is dominated by the α,β-unsaturated aldehyde functional group. This moiety possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the conjugated system. This dual reactivity allows for a rich variety of transformations. libretexts.org
Nucleophilic Addition Reactions at the Carbonyl and Conjugate Positions
Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-addition or conjugate addition). libretexts.orglibretexts.org The regioselectivity of this attack is governed by several factors, including the nature of the nucleophile and the reaction conditions, often explained by Hard/Soft Acid/Base (HSAB) theory. libretexts.orgmasterorganicchemistry.com
1,2-Addition: This pathway is generally favored by "hard" nucleophiles, which are typically strong bases with high charge density. Examples include Grignard reagents, organolithium compounds, and reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction is often irreversible and kinetically controlled, leading to the formation of an allylic alcohol after protonation of the initial alkoxide intermediate. unizin.orglibretexts.orgyoutube.com
1,4-Addition (Conjugate Addition): "Soft" nucleophiles, which are generally weaker bases with more diffuse charge, tend to favor 1,4-addition. This category includes Gilman (organocuprate) reagents, amines, thiols, and cyanides. libretexts.orglibretexts.org This reaction is often reversible and thermodynamically controlled, as it preserves the stable carbonyl group, initially forming an enolate which then tautomerizes to the more stable saturated aldehyde or ketone. libretexts.org
Table 2: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Aldehydes
| Nucleophile Type | Example Reagent(s) | Favored Pathway | Product Type (after workup) | Control Type |
| Hard Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | 1,2-Addition | Allylic Alcohol | Kinetic libretexts.org |
| Soft Nucleophiles | Gilman Reagents (R₂CuLi), Thiols (RSH), Amines (R₂NH) | 1,4-Addition | Saturated Aldehyde | Thermodynamic libretexts.org |
| Borderline | Cyanide (CN⁻), Enolates | Both possible | Cyanohydrin or 1,4-adduct | Depends on conditions |
Cycloaddition Reactions and Pericyclic Processes
The conjugated π-system of (Z)-2,4-Diphenylcrotonaldehyde can participate in cycloaddition reactions, where a new ring is formed. The most prominent of these is the Diels-Alder reaction. wikipedia.org
Diels-Alder Reaction: In this [4+2] cycloaddition, the α,β-unsaturated aldehyde acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring. caltech.edulibretexts.org The aldehyde group is an electron-withdrawing group that activates the dienophile for this reaction. The reaction is typically stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Organocatalysis, often employing chiral secondary amines, can be used to induce enantioselectivity in Diels-Alder reactions by forming a chiral iminium ion intermediate, which is a more reactive dienophile. caltech.eduprinceton.edu
Other Cycloadditions: Other types of cycloadditions are also possible. For instance, N-Heterocyclic Carbenes (NHCs) can catalyze [3+2] or [4+2] annulation reactions where the aldehyde is first converted into a reactive intermediate like a Breslow intermediate or an acyl azolium. mdpi.comsemanticscholar.org Photochemical [2+2] cycloadditions can also occur, leading to the formation of four-membered rings, though this is less common than the Diels-Alder reaction. libretexts.org
Table 3: Cycloaddition Reactions of α,β-Unsaturated Aldehydes
| Reaction Name | Role of Aldehyde | Reactant Partner | Product | Key Features |
| Diels-Alder | Dienophile (2π system) | Conjugated Diene | Substituted Cyclohexene | [4+2] cycloaddition, thermally allowed, highly stereospecific. wikipedia.orglibretexts.org |
| Hetero-Diels-Alder | Dienophile or Diene | Diene or Dienophile with Heteroatoms | Substituted Dihydropyran | The C=O group itself can act as part of the dienophile. wikipedia.org |
| NHC-Catalyzed Annulation | Precursor to reactive intermediate | Various (e.g., enones, imines) | 5- or 6-membered heterocycles/carbocycles | Involves formation of Breslow or acyl azolium intermediates. mdpi.comsemanticscholar.org |
| Photochemical Cycloaddition | 2π system | Alkene | Cyclobutane derivative | [2+2] cycloaddition, proceeds via an excited state. libretexts.org |
Oxidative and Reductive Transformation Pathways
The aldehyde and alkene functionalities in (Z)-2,4-Diphenylcrotonaldehyde can be selectively modified through oxidation and reduction reactions.
Reduction: The selective reduction of α,β-unsaturated aldehydes is a well-established field, offering access to different product classes depending on the reagents and conditions.
To Allylic Alcohols (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) or certain catalytic hydrogenation systems (e.g., using gold nanoparticles) can selectively reduce the carbonyl group, leaving the C=C double bond intact. rsc.org
To Saturated Aldehydes (1,4-Reduction): Catalytic transfer hydrogenation using iridium or rhodium catalysts, or the use of specific silane-based reducing agents, can selectively reduce the C=C double bond. mdpi.comorganic-chemistry.orgorganic-chemistry.org
To Saturated Alcohols (Full Reduction): Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (e.g., H₂ with Pd/C) will typically reduce both the aldehyde and the alkene, yielding a saturated alcohol.
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver(I) oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂). Care must be taken as some strong oxidizing agents can also cleave the carbon-carbon double bond.
Table 4: Common Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Product |
| Selective 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) rsc.org | (Z)-2,4-Diphenylbut-2-en-1-ol |
| Selective 1,4-Reduction | [Ir(cod)Cl]₂, dppp, Cs₂CO₃; HCOOH/NEt₃ mdpi.comorganic-chemistry.org | (Z)-2,4-Diphenylbutanal |
| Complete Reduction | LiAlH₄; H₂, Pd/C | 2,4-Diphenylbutan-1-ol |
| Oxidation of Aldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | (Z)-2,4-Diphenylcrotonic acid |
Advanced Analytical Research Methodologies for Z 2,4 Diphenylcrotonaldehyde
Chromatographic Separation Techniques for Isomer Differentiation
Chromatography is the cornerstone for separating individual components from a mixture. For a compound like 2,4-Diphenylcrotonaldehyde (B12763567), separating the (Z) and (E) stereoisomers is a primary analytical challenge. The choice of chromatographic technique depends on the compound's volatility and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally sensitive compounds. In the context of 2,4-Diphenylcrotonaldehyde and related substances, reversed-phase HPLC is the most common approach.
Detailed research on analogous compounds, such as cinnamaldehyde (B126680) derivatives, demonstrates the utility of C18 columns for separation. mdpi.com The separation is typically achieved using a mobile phase gradient consisting of acetonitrile (B52724) and water or methanol (B129727) and water. mdpi.comejgm.co.uk Detection is often performed with a Diode-Array Detector (DAD), which can identify compounds based on their specific UV absorbance spectra. researchgate.net
The key challenge in HPLC is achieving baseline separation of the (Z) and (E) isomers. While difficult, optimization of the mobile phase composition, flow rate, and column temperature can enhance resolution. In some analytical scenarios involving complex aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed. This process creates hydrazone derivatives of the E and Z isomers, which may exhibit different chromatographic behaviors, thus facilitating their separation and quantification. chromatographyonline.comnih.gov The spectral patterns of Z-isomers of such derivatives often differ from their E-isomer counterparts, with absorption maxima shifted to shorter wavelengths. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Aldehyde Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comresearchgate.net |
| Mobile Phase | Acetonitrile and water gradient | mdpi.com |
| Detector | Diode-Array Detector (DAD) | researchgate.net |
| Wavelength | ~365 nm (for DNPH derivatives) | researchgate.net |
| Derivatization | Phosphoric acid addition to stabilize E/Z equilibrium | nih.gov |
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds. While 2,4-Diphenylcrotonaldehyde is a semi-volatile compound, GC can be effectively utilized for its analysis, often requiring high oven temperatures. The technique is particularly useful for analyzing volatile organic compounds in a sample matrix where the target analyte might be present. mdpi.com
Typical GC analysis for related compounds employs a capillary column, such as a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), which is suitable for a wide range of analytes and offers good thermal stability. d-nb.info A Flame Ionization Detector (FID) is commonly used for quantification due to its broad response to organic compounds. rsc.org For compounds that are reactive or thermally unstable, in-situ derivatization can be performed prior to GC analysis to enhance stability and volatility, ensuring accurate quantification. mdpi.com
Table 2: Typical Gas Chromatography (GC) Conditions
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-5MS (or equivalent 5% phenyl polysiloxane phase) | d-nb.info |
| Carrier Gas | Helium or Nitrogen | rsc.org |
| Injector Temp. | 250-260 °C | rsc.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | d-nb.inforsc.org |
| Oven Program | Temperature gradient up to 320°C | epa.gov |
Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes columns with sub-2 µm particle sizes. This results in significantly higher chromatographic resolution, increased sensitivity, and much faster analysis times. For instance, UPLC methods have been developed for the analysis of cinnamaldehyde and its metabolites with total run times of less than four minutes. nih.gov
The enhanced resolving power of UPLC is particularly advantageous for separating closely related isomers, such as (Z)- and (E)-2,4-Diphenylcrotonaldehyde, which may not be fully resolved using conventional HPLC systems. dphen1.com This capability is crucial for accurate isomer-specific quantification. Due to the high data acquisition speed required, UPLC is almost exclusively coupled with mass spectrometry detectors.
Mass Spectrometry (MS) for Identification and Quantification in Research Samples
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally sensitive and specific detection method, making it indispensable for identifying and quantifying trace amounts of compounds in complex research samples.
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation capabilities of LC with the powerful detection of MS. This hybrid technique is perfectly suited for the analysis of compounds like 2,4-Diphenylcrotonaldehyde in intricate matrices. Research has successfully used LC-MS to identify 2,4-diphenylcrotonaldehyde as an antiestrogenic disinfection byproduct formed from the reaction of phenylalanine with chlorine. dphen1.com
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (the molecular ion of the target analyte) is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. researchgate.net This process provides structural confirmation and allows for highly selective quantification, minimizing interferences from the sample matrix. epa.gov This two-dimensional approach, combining chromatographic retention time and specific mass transitions, is a powerful tool for isomer differentiation. nih.govrsc.org Even isomers that co-elute chromatographically can potentially be distinguished if they produce different fragment ions or different relative abundances of the same fragments.
Table 3: Example LC-MS/MS Parameters for Analysis of Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Separation | UPLC with C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm) | nih.gov |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | epa.gov |
| Precursor Ion | [M+H]⁺ or [M-H]⁻ for the target analyte | researchgate.net |
| Product Ions | Specific fragments characteristic of the compound structure | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the definitive identification and quantification of volatile and semi-volatile compounds. After separation on the GC column, compounds enter the mass spectrometer and are typically ionized by electron ionization (EI). This high-energy ionization process creates a reproducible fragmentation pattern, or mass spectrum, that serves as a unique "chemical fingerprint" for a specific compound. d-nb.info
GC-MS is widely used for quantitative analysis, often operating in Selected Ion Monitoring (SIM) mode. mdpi.com In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the full mass range. This dramatically increases sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations. nih.gov For (Z)-2,4-Diphenylcrotonaldehyde, GC-MS analysis would provide unambiguous structural confirmation that complements data obtained from LC-MS methods.
Table 4: General Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Condition | Source |
|---|---|---|
| Separation | Capillary GC with a low-polarity column (e.g., 30-60m) | d-nb.infonih.gov |
| Ionization | Electron Ionization (EI) at 70 eV | epa.gov |
| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | mdpi.com |
| Mass Range | e.g., m/z 29-450 | nih.gov |
| Derivatization | May be used to improve chromatographic properties | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of (Z)-2,4-Diphenylcrotonaldehyde. Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. alevelchemistry.co.uk This high level of precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. alevelchemistry.co.uk
The power of HRMS lies in its high resolving power, which is the ability to separate two peaks of very similar m/z. filab.fralgimed.com Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are capable of achieving the high resolution required for this type of analysis. filab.frresearchgate.net By measuring the exact mass of the molecular ion of (Z)-2,4-Diphenylcrotonaldehyde, researchers can confidently confirm its elemental composition (C₁₆H₁₄O) and differentiate it from other potential isomers or isobaric compounds. This technique is a cornerstone in the structural elucidation process, providing a fundamental piece of evidence for the identity of the compound. researchgate.net
Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry for a Hypothetical Compound with the Same Nominal Mass as (Z)-2,4-Diphenylcrotonaldehyde
| Feature | Low-Resolution Mass Spectrometry | High-Resolution Mass Spectrometry |
| Resolving Power | Low (e.g., 1,000) | High (e.g., >10,000) filab.fr |
| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to several decimal places) alevelchemistry.co.uk |
| Example m/z | 222 | 222.1045 |
| Information Provided | Molecular Weight | Elemental Formula researchgate.net |
| Certainty of Identification | Lower, potential for ambiguity | Higher, unambiguous formula determination |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of (Z)-2,4-Diphenylcrotonaldehyde, providing insights into the connectivity of atoms and the compound's stereochemistry. rsc.orgdigitaloceanspaces.commdpi.com Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are employed to piece together the molecular puzzle. digitaloceanspaces.com
¹H NMR spectroscopy reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. digitaloceanspaces.com For (Z)-2,4-Diphenylcrotonaldehyde, the ¹H NMR spectrum would show distinct signals for the aldehydic proton, the vinylic proton, the benzylic protons, and the aromatic protons. The chemical shifts (δ) of these protons provide clues about their electronic environment. Furthermore, the spin-spin coupling constants (J-values) between adjacent protons are crucial for confirming the connectivity and, most importantly, for assigning the (Z)-stereochemistry of the double bond. A characteristic J-value between the vinylic proton and the adjacent benzylic proton would be expected for the cis-configuration.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (Z)-2,4-Diphenylcrotonaldehyde will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the olefinic carbons, the benzylic carbon, and the aromatic carbons all fall within characteristic ranges, allowing for their assignment.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to further confirm the structure. COSY experiments show correlations between coupled protons, while HSQC experiments correlate protons with their directly attached carbon atoms. mdpi.com These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure and stereochemistry of (Z)-2,4-Diphenylcrotonaldehyde. mdpi.comethernet.edu.et
Derivatization Strategies for Enhanced Analytical Performance in Carbonyl Compound Research
Derivatization is a common strategy in analytical chemistry to improve the detection and quantification of target analytes, particularly for carbonyl compounds like (Z)-2,4-Diphenylcrotonaldehyde. bohrium.comnih.govtandfonline.com This process involves a chemical reaction to modify the analyte, enhancing its properties for a specific analytical technique. bohrium.com The primary goals of derivatization in this context are often to increase the analyte's volatility for gas chromatography (GC), improve its ionization efficiency for mass spectrometry (MS), or introduce a chromophore for enhanced UV-Vis detection in high-performance liquid chromatography (HPLC). bohrium.commdpi.com
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for Aldehydes
One of the most widely used derivatization reagents for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH). nih.govijsrst.comresearchgate.net DNPH reacts with the carbonyl group of (Z)-2,4-Diphenylcrotonaldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. researchgate.net This reaction is a condensation reaction where a molecule of water is eliminated. researchgate.net
The resulting hydrazone is a highly colored, crystalline solid, which facilitates its detection and quantification. ijsrst.com The introduction of the dinitrophenyl group provides a strong chromophore, making the derivative easily detectable by HPLC with a UV-Vis detector. jst.go.jp This method is particularly useful for analyzing aldehydes in complex matrices where the native compound might be present at low concentrations or co-elute with interfering substances. researchgate.net The formation of a yellow, orange, or red precipitate upon reaction with DNPH serves as a qualitative test for the presence of an aldehyde or ketone. ijsrst.com
Investigation of Other Derivatization Reagents for Analytical Enhancement
While DNPH is a workhorse reagent, other derivatizing agents are also employed to enhance the analytical performance for carbonyl compounds, each with its own advantages. The choice of reagent often depends on the specific analytical technique and the goals of the study. bohrium.commdpi.com
Pentafluorobenzylhydroxylamine (PFBHA): This reagent is frequently used for the analysis of carbonyl compounds by gas chromatography (GC). mdpi.comresearchgate.net It reacts with aldehydes to form oxime derivatives that are more volatile and have excellent electron-capturing properties, leading to high sensitivity in GC with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS). mdpi.com
Girard Reagents: These reagents, such as Girard's Reagent T, possess a quaternary ammonium (B1175870) group. acs.org Derivatization with Girard's reagents introduces a permanent positive charge to the analyte, significantly enhancing its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). acs.org This strategy is particularly useful for improving the sensitivity of LC-MS methods. acs.org
Dansylhydrazine: This reagent introduces a fluorescent tag to the carbonyl compound. The resulting dansylhydrazone derivatives can be detected with high sensitivity using HPLC with a fluorescence detector. researchgate.net
3-Nitrophenylhydrazine (3-NPH): Similar to DNPH, 3-NPH is another hydrazine-based reagent. In some applications, it has been shown to offer improved sensitivity compared to DNPH, particularly for certain aldehydes when analyzed by LC-MS/MS. nih.gov
Table 2: Comparison of Common Derivatization Reagents for Aldehyde Analysis
| Reagent | Principle of Enhancement | Typical Analytical Technique | Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Introduction of a strong chromophore | HPLC-UV jst.go.jp | Well-established, robust, colored derivative ijsrst.comresearchgate.net |
| Pentafluorobenzylhydroxylamine (PFBHA) | Increased volatility and electron capture properties | GC-ECD, GC-MS mdpi.com | High sensitivity for GC analysis mdpi.com |
| Girard's Reagent T | Introduction of a permanent positive charge | LC-ESI-MS acs.org | Enhanced ionization efficiency for MS acs.org |
| Dansylhydrazine | Introduction of a fluorescent tag | HPLC-Fluorescence researchgate.net | High sensitivity with fluorescence detection |
| 3-Nitrophenylhydrazine (3-NPH) | Improved ionization and fragmentation | LC-MS/MS nih.gov | Potentially higher sensitivity for some aldehydes nih.gov |
Impact of Derivatization on Stereoisomeric Analysis
A significant consideration in the derivatization of compounds with stereocenters, such as the (Z)-isomer of 2,4-diphenylcrotonaldehyde, is the potential impact on the stereoisomeric analysis. The derivatization reaction itself can sometimes lead to the formation of new stereoisomers or alter the ratio of existing ones.
For instance, derivatization with hydrazine (B178648) reagents like DNPH can result in the formation of E and Z stereoisomers of the resulting hydrazone due to the C=N double bond formed. nih.govsemanticscholar.org The presence of these two isomers can complicate the chromatographic separation and quantification, as they may have different retention times and detector responses. semanticscholar.org It has been observed that while a purified aldehyde-2,4-DNPhydrazone may initially exist as a single isomer, exposure to UV light or acid can lead to the formation of both E and Z isomers. nih.gov
To address this issue, methods have been developed to transform the C=N double bond of the hydrazone into a C-N single bond through reductive amination, thereby eliminating the possibility of E/Z isomerism. nih.gov It is crucial for researchers to be aware of these potential complications and to validate their analytical methods to ensure that the derivatization process does not compromise the accuracy of the stereoisomeric analysis. alevelchemistry.co.uknih.gov
Sample Preparation and Extraction Protocols for Research Applications in Complex Matrices
The analysis of (Z)-2,4-Diphenylcrotonaldehyde in complex matrices, such as biological fluids, food samples, or environmental samples, necessitates effective sample preparation and extraction protocols. bohrium.comtandfonline.comresearchgate.net The primary goals of these procedures are to isolate the analyte of interest from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent that is compatible with the analytical instrument. mdpi.com The inherent reactivity and potential volatility of aldehydes make careful sample handling crucial to avoid analyte loss or degradation. und.edu
Several extraction techniques are commonly employed for the isolation of aldehydes from complex samples:
Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is partitioned between two immiscible liquid phases. bohrium.com The choice of solvents is critical to ensure efficient extraction of the analyte into one phase while leaving the majority of interferences in the other.
Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for sample cleanup and concentration. jst.go.jpmdpi.com It involves passing the sample through a solid sorbent bed that selectively retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. SPE cartridges are available with a variety of sorbent chemistries, allowing for the optimization of the extraction for specific analytes and matrices. jst.go.jp
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. researchgate.net The fiber can be exposed to the headspace above a liquid or solid sample (headspace SPME) or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is considered a green analytical technique due to the elimination of organic solvents. mdpi.comresearchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of an extraction solvent and a disperser solvent. mdpi.com The mixture is rapidly injected into the aqueous sample, creating a cloudy solution with a large surface area for rapid analyte transfer. The extraction solvent is then collected by centrifugation for analysis. mdpi.com
The choice of the most appropriate sample preparation protocol depends on several factors, including the nature of the sample matrix, the concentration of the analyte, the required level of sensitivity, and the analytical technique to be used. bohrium.comund.edu Method validation is essential to ensure the accuracy, precision, and reliability of the entire analytical procedure, from sample extraction to final measurement. tandfonline.com
Broader Research Implications and Applications of Z 2,4 Diphenylcrotonaldehyde
Environmental Chemistry Research: Disinfection Byproduct Studies
The study of (Z)-2,4-Diphenylcrotonaldehyde within environmental chemistry is primarily focused on its identity as a disinfection byproduct. DBPs are chemical species that are not present in source water but are formed when disinfectants, most commonly chlorine, react with natural organic matter, anthropogenic contaminants, and other chemical precursors. The identification of specific DBPs like (Z)-2,4-Diphenylcrotonaldehyde is crucial for understanding the complex chemical transformations that occur during water purification and for assessing potential human and environmental exposures. nih.gov
Research has identified 2,4-Diphenylcrotonaldehyde (B12763567) as an emerging disinfection byproduct of concern. Studies have shown that this compound can be formed during the chlorination of water containing the amino acid phenylalanine. dphen1.com In one study, fractions of chlorinated wastewater that exhibited antiestrogenic activity were analyzed, leading to the identification of 2,4-diphenylcrotonaldehyde as a key chemical responsible for this effect. nih.govdphen1.com
The formation mechanism involves the reaction of chlorine with phenylalanine, a common amino acid found in natural waters. dphen1.com This highlights a significant area of DBP research: the role of specific organic precursors in the formation of novel and potentially bioactive byproducts. The presence of aromatic amino acids in source water can thus lead to the generation of complex aromatic aldehydes during disinfection.
Table 1: Formation and Identification of 2,4-Diphenylcrotonaldehyde as a DBP ```html
| Precursor | Disinfectant | Identified Product | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Phenylalanine | Chlorine | 2,4-Diphenylcrotonaldehyde | Antiestrogenic | |
| Wastewater Organic Matter | Chlorine | 2,4-Diphenylcrotonaldehyde | Antiestrogenic |
Specific environmental fate and transformation data for (Z)-2,4-Diphenylcrotonaldehyde are limited. However, based on research into related compounds like crotonaldehyde (B89634) and other aldehydes, its likely behavior in aquatic systems can be inferred. Aldehydes are known to be present in surface waters, originating from both natural (e.g., plant emissions, microbial activity) and anthropogenic sources, and their concentrations are influenced by processes like biodegradation and volatility.
nih.gov
Studies on crotonaldehyde, an unsaturated aldehyde, show that it is biodegradable. doi.orghep.com.cnThe primary metabolic process is often the reduction of the aldehyde group to form the corresponding alcohol (crotonyl alcohol). doi.orghep.com.cnResearch has shown that adding electron donors can enhance the biodegradation of crotonaldehyde in wastewater. doi.orgresearchgate.netFurthermore, general studies on carbonyl compounds in water reuse facilities indicate that processes like biological filtration can reduce their concentrations by over 90%, with reverse osmosis and advanced oxidation also contributing to their removal. bohrium.comGiven its structure as an unsaturated aldehyde, it is plausible that (Z)-2,4-Diphenylcrotonaldehyde is susceptible to similar degradation pathways, particularly microbial degradation, in aquatic environments.
The detection of emerging DBPs like (Z)-2,4-Diphenylcrotonaldehyde in complex water matrices requires advanced and highly sensitive analytical methods. Research that successfully identified this compound utilized a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and structurally elucidate the molecule from active fractions of treated water.
dphen1.com
The general approach for analyzing aldehydes in environmental samples often involves a derivatization step to improve chromatographic separation and detection. nih.govFor instance, aldehydes are commonly reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable derivatives that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by GC-MS. The development of sensitive methods, particularly those using tandem mass spectrometry (LC-MS/MS), is critical for quantifying trace levels of these compounds and assessing their occurrence in drinking water.
bohrium.comTable 2: Analytical Methods for Aldehyde Detection in Environmental Samples
Generated html Research in Natural Products and Flavor Chemistry
Beyond the context of environmental contamination, (Z)-2,4-Diphenylcrotonaldehyde has also been studied in the field of natural products, specifically as a component of tobacco, where it may influence the sensory experience.
Scientific investigations into the chemical constituents responsible for the flavor and aroma of tobacco have led to the identification of a vast number of compounds. In a detailed study of Turkish tobacco, 2,4-diphenylcrotonaldehyde was isolated and identified as a natural component of the tobacco extract. coresta.orgIts presence was confirmed in a separate reference on tobacco flavoring, further establishing it as a constituent of tobacco. leffingwell.comThe formation of such compounds in tobacco can be attributed to the complex mixture of precursors in the leaf and the chemical changes that occur during the curing and aging processes.
Aldehydes as a class are well-known for their potent and often pleasant sensory properties, making them valuable in the flavor and fragrance industry. sigmaaldrich.commdpi.comAromatic aldehydes, in particular, contribute a wide range of notes, from the almond scent of benzaldehyde (B42025) to the spicy character of cinnamaldehyde (B126680).
mdpi.comresearchgate.net
For 2,4-Diphenylcrotonaldehyde specifically, its sensory profile has been described as "sweet, floral, and smoothing". leffingwell.comThis suggests it may contribute to balancing and enhancing the overall flavor and aroma of tobacco products. The stereochemistry of such molecules can be critical to their scent; for example, the cis- and trans-isomers of cinnamaldehyde possess distinct organoleptic properties, with the cis-isomer having a sweeter, woodier character. google.comThis highlights the importance of identifying specific isomers like (Z)-2,4-Diphenylcrotonaldehyde when evaluating contributions to a complex sensory profile.
**Table 3: Natural Occurrence and Sensory Profile of 2,4-Diphenylcrotonaldehyde**
```html
Compound Name Identified Natural Matrix Reported Sensory Profile Reference 2,4-Diphenylcrotonaldehyde Turkish Tobacco Sweet, Floral, Smoothing [10, 14]
Potential as a Synthetic Intermediate or Building Block in Advanced Organic Synthesis Research
(Z)-2,4-Diphenylcrotonaldehyde, with its distinct arrangement of functional groups—an aldehyde, a carbon-carbon double bond, and two phenyl rings—presents itself as a versatile platform for the construction of complex molecular architectures. Its inherent reactivity makes it a subject of interest for researchers exploring novel synthetic methodologies.
Exploration of its Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are foundational to a vast number of natural products and pharmaceuticals. uomus.edu.iq The structural framework of (Z)-2,4-Diphenylcrotonaldehyde, an α,β-unsaturated aldehyde, offers multiple reaction sites for the assembly of such cyclic systems. Organic chemists are focused on developing efficient methods for synthesizing novel heterocyclic compounds due to their significant biological activities. researchgate.netnih.gov
The aldehyde group can readily react with dinucleophiles to form a variety of heterocyclic structures. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of substituted pyrazoles. Similarly, condensation with β-amino ketones or related compounds could yield pyridine (B92270) derivatives. The conjugated double bond provides another avenue for cyclization, particularly through cycloaddition reactions. mdpi.com As a dienophile in a Diels-Alder reaction, it could react with a suitable diene to produce a six-membered ring, the functionality of which can be further manipulated. The development of synthetic routes using such intermediates is crucial for accessing new families of heterocyclic compounds. jmchemsci.com
As a Chiral Precursor or Building Block in Stereoselective Synthesis
While (Z)-2,4-Diphenylcrotonaldehyde is itself an achiral molecule, its structure contains prochiral centers, making it an excellent starting point for stereoselective synthesis. The goal of stereoselective synthesis is to prepare chiral compounds in an enantiomerically pure or enriched form, which is critical for the development of pharmaceuticals and other biologically active molecules. nih.govnih.gov
The transformation of this achiral precursor into a chiral building block can be achieved through various asymmetric reactions. For example:
Asymmetric Reduction: The catalytic asymmetric reduction of the aldehyde group can produce a chiral allylic alcohol with high enantiomeric excess.
Asymmetric Epoxidation: The double bond can undergo enantioselective epoxidation, as seen in the Sharpless epoxidation, to create a chiral epoxide. msu.edu This introduces two new stereogenic centers whose configuration is controlled by the chiral catalyst.
Asymmetric Conjugate Addition: A Michael addition of a nucleophile to the β-carbon of the double bond, guided by a chiral catalyst, can establish a new stereocenter. beilstein-journals.org
Once a stereocenter is introduced, the resulting chiral molecule becomes a valuable intermediate. It can be elaborated into more complex structures where the initial stereochemistry directs the formation of subsequent stereocenters, a common strategy in the total synthesis of natural products. mdpi.com
Bioactivity Research (Non-Clinical Focus)
The structural features of (Z)-2,4-Diphenylcrotonaldehyde, particularly the presence of two phenyl rings in a specific spatial arrangement, suggest potential interactions with biological systems. This has prompted non-clinical research into its bioactivity.
Investigation of Anti-estrogenic Activity in In Vitro Biological Models
Estrogens mediate their effects through estrogen receptors (ERs), and compounds that interfere with this signaling can have significant physiological effects. mst.dk Anti-estrogens are compounds that inhibit the normal processes mediated by the estrogen receptor. frontiersin.org The investigation of potential anti-estrogenic activity is often conducted using in vitro bioassays, which provide a controlled environment to study specific biological mechanisms without the complexities of a whole organism.
A primary method for this investigation is the E-screen assay, which utilizes the estrogen-sensitive human breast cancer cell line, MCF-7. ijrcog.org In this assay, the cells are cultured in the presence of estradiol (B170435) (E2), a potent natural estrogen, which causes them to proliferate. To test for anti-estrogenic activity, the compound of interest, such as (Z)-2,4-Diphenylcrotonaldehyde, is added along with estradiol. A reduction in the cell proliferation induced by estradiol indicates that the test compound has anti-estrogenic properties. mst.dk The results from such assays can identify compounds that may act as endocrine disruptors or have therapeutic potential. frontiersin.orgijrcog.org While specific studies on (Z)-2,4-Diphenylcrotonaldehyde are emerging, its diaryl structure makes it a candidate for such screening, as many known estrogen receptor modulators share similar structural motifs. mdpi.com
Structure-Activity Relationship Studies for Related Chemical Analogs
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgchemrxiv.org By synthesizing and testing a series of chemical analogs, researchers can identify the key pharmacophore—the essential arrangement of functional groups—responsible for the observed effect. drugdesign.org
For (Z)-2,4-Diphenylcrotonaldehyde, an SAR study focused on anti-estrogenic activity would involve creating a library of related compounds. These analogs would feature systematic modifications to the parent structure. The goal is to correlate these structural changes with increases or decreases in anti-estrogenic potency, guiding the design of more effective compounds. nih.govnih.gov
Below is a table illustrating potential modifications for an SAR study of (Z)-2,4-Diphenylcrotonaldehyde and the rationale for each.
| Modification Site | Proposed Analog | Rationale for Modification |
| Phenyl Ring Substituents | Analogs with hydroxyl, methoxy, or halogen groups at various positions on one or both phenyl rings. | To probe the importance of electronic effects (electron-donating vs. electron-withdrawing groups) and hydrogen bonding potential for receptor interaction. |
| Aldehyde Group | Conversion of the aldehyde to a carboxylic acid, an alcohol, or an ester. | To determine if the aldehyde functionality is essential for activity or if other groups that alter polarity and hydrogen bonding capacity are tolerated or preferred. |
| Alkene Backbone | Saturation of the double bond to form 2,4-diphenylbutanal. | To assess the role of the rigid, planar conjugated system in binding to the target. |
| Methyl Group | Replacement of the methyl group with larger alkyl groups (e.g., ethyl, propyl). | To investigate steric tolerance within the binding site. researchgate.net |
By systematically evaluating these and other analogs, a detailed SAR profile can be constructed, providing crucial insights into the molecular requirements for the anti-estrogenic activity of this class of compounds.
Future Research Directions and Emerging Trends
Development of Novel and Highly Stereoselective Synthetic Pathways for Z-α,β-Unsaturated Aldehydes
The precise synthesis of Z-α,β-unsaturated aldehydes remains a significant challenge in organic chemistry. The development of novel, highly stereoselective methods is crucial for accessing specific isomers like (Z)-2,4-diphenylcrotonaldehyde for further study and application.
Current research focuses on overcoming the thermodynamic preference for the E-isomer. Future pathways are expected to involve:
Organocatalysis: The use of small organic molecules as catalysts is a growing field. L-proline-mediated stereoselective α-C(sp²)–H fluorination of α,β-unsaturated aldehydes has been shown to produce (Z)-α-fluoro-α,β-unsaturated aldehydes. mdpi.com Future work could adapt such organocatalytic systems for non-fluorinated analogues.
Metal-Free Reactions: Developing synthetic routes that avoid the use of metals is a key aspect of green chemistry. One such method involves a one-pot tandem reaction between 2-(formylphenyl)acrylates and phenacylazide, which yields highly functionalized (Z)-isomers in excellent yields. rsc.org
Advanced Reagents: The design of new reagents that can control stereoselectivity is a promising avenue. For instance, new Peterson reagents with alkyloxy groups on the silicon atom have been developed to fix the conformation of the sulfone anion, leading to a highly selective synthesis of Z-α,β-unsaturated sulfones from various aldehydes. acs.org Similar principles could be applied to the synthesis of Z-aldehydes.
Manganese-Promoted Processes: Manganese-promoted sequential processes have shown promise for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters and amides. rsc.orgresearchgate.net Further investigation could extend this methodology to the synthesis of aldehydes.
A comparative table of emerging stereoselective methods is presented below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Organocatalysis | Uses small, metal-free organic molecules (e.g., L-proline). mdpi.com | Avoids metal contamination, often milder reaction conditions. |
| Metal-Free Tandem Reactions | One-pot synthesis creating multiple bonds stereoselectively. rsc.org | High efficiency, reduced purification steps, good to excellent yields. rsc.org |
| Novel Peterson Reagents | Conformationally fixed reagents to direct Z-selectivity. acs.org | High stereoselectivity (>99:1) for a variety of aldehydes. acs.org |
| Manganese-Promoted Synthesis | Utilizes manganese to promote the formation of (Z)-halo-unsaturated compounds. rsc.orgresearchgate.net | Offers a pathway to halogenated Z-isomers. |
Advanced Computational Modeling for Predicting Reactivity, Stability, and Isomerization Pathways
Computational chemistry offers powerful tools to understand and predict the behavior of molecules like 2,4-Diphenylcrotonaldehyde (B12763567), (Z)-. Future research will increasingly rely on advanced modeling to guide experimental work.
Predicting Stability and Reactivity: Density Functional Theory (DFT) analysis can be used to calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap generally indicates higher reactivity, while a larger gap suggests greater kinetic stability. nih.gov Such calculations can predict the relative stability of the (Z)- versus the (E)-isomer of 2,4-diphenylcrotonaldehyde and its susceptibility to isomerization.
Simulating Isomerization Pathways: Molecular dynamics (MDS) simulations can model the behavior of molecules over time, revealing the energetic barriers and transition states involved in isomerization. nih.gov This can elucidate the mechanisms by which the (Z)-isomer converts to the more stable (E)-isomer under various conditions (e.g., heat, light, catalysis).
Investigating Active Sites: For catalytic applications, quantum chemical simulations can investigate the structure of active sites in catalysts, such as palladium species in zeolites. rsc.org This modeling can predict how a substrate like 2,4-diphenylcrotonaldehyde might interact with a catalyst, guiding the design of more efficient and selective catalytic systems.
These computational approaches provide insights that are difficult to obtain through experimentation alone, accelerating the design of stable compounds and efficient reactions. nih.govresearchgate.net
Integration of Multi-Omics Approaches in Disinfection Byproduct Research for Comprehensive Understanding
Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants like chlorine react with organic matter in water. mdpi.com Unsaturated aldehydes can be a class of DBPs. Understanding their health effects requires a holistic approach. The integration of multiple "omics" technologies—metabolomics, transcriptomics, and proteomics—is an emerging trend in DBP research. nih.gov
Metabolome-Wide Association Studies (MWAS): These studies analyze the global profile of small molecules (metabolites) in a biological system following an exposure. For instance, the PISCINA-II study evaluated changes in the metabolic profiles of swimmers exposed to DBPs in a chlorinated pool. researchgate.net The study identified numerous molecular changes and highlighted metabolic pathways, such as tryptophan metabolism, that were affected. researchgate.net
Multi-Omics Signatures: By combining metabolomics with transcriptomics (gene expression) and proteomics (protein expression), researchers can build a more complete picture of the biological response to DBP exposure. nih.gov This integrated approach can link specific chemical exposures to changes in gene activity, protein levels, and metabolic pathways, revealing the mechanisms of toxicity. nih.gov
Future research could apply these multi-omics strategies to assess the specific impact of 2,4-diphenylcrotonaldehyde, should it be identified as a DBP. This would involve exposing model organisms or cell cultures to the compound and analyzing the resulting changes across the different omics layers to understand its potential biological perturbations comprehensively.
Exploration of Green Chemistry Principles in the Synthesis and Transformation of Diphenylcrotonaldehydes
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org Applying these principles to the synthesis and transformation of diphenylcrotonaldehydes is a key future direction.
The twelve principles of green chemistry provide a guide for this endeavor. scispace.com Key areas for future research include:
| Green Chemistry Principle | Application to Diphenylcrotonaldehyde Synthesis |
| 1. Prevention | Designing syntheses that produce less waste rather than treating waste after it is created. sigmaaldrich.com |
| 2. Atom Economy | Maximizing the incorporation of all materials from the reactants into the final product. acs.org |
| 3. Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. sigmaaldrich.com |
| 5. Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances like solvents or using safer alternatives. sigmaaldrich.com |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy requirements. acs.org |
| 9. Catalysis | Using catalytic reagents, which are more selective and efficient, in preference to stoichiometric reagents. acs.orgscispace.com |
| 10. Design for Degradation | Designing the molecule so that it breaks down into harmless products after its use and does not persist in the environment. acs.org |
Future research will focus on developing catalytic, solvent-free, and energy-efficient methods for synthesizing and modifying 2,4-diphenylcrotonaldehyde and related compounds, aligning with the goals of sustainability. athensjournals.grunirioja.es
Identification of New Catalytic Applications for 2,4-Diphenylcrotonaldehyde, (Z)- in Organic Synthesis
The unique structure of 2,4-Diphenylcrotonaldehyde, (Z)-, particularly its α,β-unsaturated aldehyde functionality, makes it a potentially valuable building block in organic synthesis. Future research will likely explore its use in various catalytic transformations.
Transition metal catalysis is a powerful tool for constructing complex molecules, and compounds like 2,4-diphenylcrotonaldehyde could serve as versatile substrates. rsc.orgnih.gov Potential future applications include:
Asymmetric Catalysis: The development of catalysts that can react with the aldehyde to create chiral products with high enantioselectivity is a major goal. rsc.org This could lead to the synthesis of valuable pharmaceutical intermediates.
C-H Activation: New catalysts could enable the direct functionalization of the C-H bonds within the phenyl rings or the vinyl backbone of the molecule, providing efficient routes to more complex derivatives. nih.gov
Cyclization Reactions: The aldehyde could be a key component in catalyzed cyclization reactions to form various heterocyclic or carbocyclic ring systems, which are common scaffolds in medicinal chemistry. rsc.orgnih.gov
Polymerization: The unsaturated nature of the molecule could be exploited in novel polymerization reactions, catalyzed by transition metals like nickel, to create new materials with specific properties.
The search for novel catalysts, including those based on earth-abundant metals like iron or manganese, will be central to unlocking the synthetic potential of 2,4-Diphenylcrotonaldehyde, (Z)-. researchgate.netnih.gov These efforts are part of a broader trend in organic chemistry to develop more efficient and sustainable methods for producing valuable compounds. mdpi.com
Q & A
Q. What are the established synthetic routes for (Z)-2,4-Diphenylcrotonaldehyde, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis of (Z)-2,4-Diphenylcrotonaldehyde can be achieved via acid-catalyzed trimerization of aldehydes. For example, treatment of 3,5,7-trihydroxy-2,4,6,8-tetraphenyloctanal with 88% formic acid yields a stereoisomer, which is isolated via fractional distillation (b.p. 208–210°C) and recrystallized from alcohol (m.p. 94°C) . Key factors influencing stereoselectivity include:
- Acid strength : Strong acids (e.g., formic acid) promote cyclization but may alter stereochemical outcomes.
- Temperature : Higher temperatures favor kinetic products but may reduce stereochemical purity.
- Solvent polarity : Polar solvents stabilize intermediates, potentially enhancing Z-selectivity.
Table 1 : Synthetic Conditions and Outcomes
| Precursor | Catalyst | Temperature | Product Purity (Z-configuration) |
|---|---|---|---|
| Tetraphenyloctanal derivative | 88% HCOOH | Reflux | 85–90% (confirmed via semicarbazone derivatization) |
Q. How can (Z)-2,4-Diphenylcrotonaldehyde be detected and quantified in environmental samples?
- Methodological Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC or GC-MS is standard. For example:
Derivatization : React the aldehyde with DNPH in acidic acetonitrile to form a stable hydrazone.
Calibration : Use crotonaldehyde-2,4-DNPH as a single-component calibration standard (3 µg/mL in acetonitrile) to avoid multi-component interference .
Instrumentation : Optimize HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) for separation efficiency .
Detection limits typically range from 0.1–1.0 ppb in aerosol/diesel emission matrices.
Q. What spectroscopic techniques are most reliable for confirming the Z-configuration?
- Methodological Answer : Combine NMR and computational methods:
- NMR : Key NOE (Nuclear Overhauser Effect) interactions between the α-hydrogen and adjacent phenyl groups confirm spatial proximity in the Z-isomer.
- Computational : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants (e.g., JH-H for vinyl protons), validated against experimental data .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof but requires high-purity samples.
Q. What are the common pitfalls in chromatographic analysis of this compound?
- Methodological Answer : Challenges include:
- Co-elution : Similar-polarity byproducts (e.g., E-isomer) may overlap. Use UHPLC with fused-core columns for enhanced resolution .
- Degradation : Aldehyde oxidation during analysis. Add 0.1% BHT (butylated hydroxytoluene) to mobile phases to stabilize the compound.
- Derivatization efficiency : Monitor reaction completion via UV-Vis at 360–400 nm (DNPH hydrazone absorbance) .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental and computational data on molecular geometry?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Steps:
Re-optimize geometry : Include implicit solvent models (e.g., PCM for acetonitrile) in DFT calculations.
Validate NMR predictions : Compare computed vs. experimental shifts; deviations >5 ppm suggest conformational mismatches.
Re-examine stereochemical assignments : Use advanced NOESY or ROESY to confirm spatial arrangements .
Example: A reported molecular weight discrepancy (calc. 222.3 vs. exp. 204.7) in a related compound highlights the need for precise isotopic purity checks .
Q. What strategies optimize Z-selectivity in catalytic asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts and solvent tuning:
- Organocatalysts : Proline derivatives or thiourea catalysts induce π-π interactions favoring Z-isomer formation.
- Metal complexes : Chiral Ru or Rh complexes (e.g., BINAP ligands) improve enantiomeric excess (ee) but require inert atmospheres.
- Solvent screening : Low-polarity solvents (e.g., toluene) reduce transition-state flexibility, enhancing stereocontrol.
Monitor progress via in-situ FTIR to track carbonyl stretching vibrations (1680–1720 cm).
Q. How can computational modeling predict degradation pathways under acidic conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations and QM/MM hybrid methods:
Protonation sites : Identify preferential protonation at the α-carbon using electrostatic potential maps.
Trimerization pathways : Model formic acid-catalyzed cyclization to predict dimer/trimer ratios .
Degradation products : Compare simulated IR spectra (e.g., C=O loss at 1700 cm) with experimental TGA-MS data.
Q. What advanced techniques characterize degradation products in environmental matrices?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and isotopic labeling:
- HRMS : Use Orbitrap or Q-TOF systems to identify degradation fragments (e.g., m/z 222.3 for trimerized products) .
- Isotope tracing : Synthesize -labeled aldehyde to track degradation pathways via LC-MS/MS.
- Environmental simulation : Expose the compound to UV/O in aerosol chambers and analyze via TD-GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
